molecular formula C6H8N2O2 B1301015 2-Methylfuran-3-carbohydrazide CAS No. 315672-60-7

2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015
CAS No.: 315672-60-7
M. Wt: 140.14 g/mol
InChI Key: ZFQJEDANHVDMLS-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbohydrazide is an organic compound with the molecular formula C6H8N2O2 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylfuran-3-carbohydrazide can be synthesized through the reaction of methyl 2-methylfuran-3-carboxylate with hydrazine hydrate in absolute ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired hydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve carbonyl compounds and may require acidic or basic catalysts.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-carbohydrazide in its biological applications involves its ability to form stable hydrazone derivatives. These hydrazones can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, hydrazones derived from this compound have shown potential as inhibitors of the influenza virus membrane fusion process .

Comparison with Similar Compounds

Uniqueness: 2-Methylfuran-3-carbohydrazide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its ability to form stable hydrazone derivatives makes it particularly valuable in medicinal chemistry and analytical applications.

Properties

IUPAC Name

2-methylfuran-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJEDANHVDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365763
Record name 2-methylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315672-60-7
Record name 2-methylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 315672-60-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methylfuran-3-carbohydrazide contribute to the development of potential tyrosinase inhibitors?

A: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds, including 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives []. These derivatives were then evaluated for their inhibitory effects on the tyrosinase enzyme. The research demonstrated that several synthesized compounds, particularly those derived from this compound, exhibited notable tyrosinase inhibition activity []. This finding highlights the potential of using this compound as a building block for developing novel tyrosinase inhibitors, which could have applications in cosmetics, agriculture, and medicine.

Q2: Are there other applications of this compound derivatives beyond tyrosinase inhibition?

A: While the provided research focuses on tyrosinase inhibition, this compound derivatives, particularly those containing the hydrazide (-CONHNH2) moiety, are known to exhibit a wide range of biological activities. For instance, studies have explored the reaction kinetics and thermodynamics of this compound interacting with pyridoxal-5-phosphate, a crucial cofactor in various enzymatic reactions []. This suggests potential applications in understanding enzymatic processes and designing enzyme inhibitors for therapeutic purposes.

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